5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(benzyloxy)-2-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can also interact with DNA, leading to potential antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(4-(Benzyloxy)-2-methoxyphenyl)thiazol-2-amine is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can enhance its biological activity and specificity. The combination of these functional groups with the thiazole ring provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(2-methoxy-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-9-13(21-11-12-5-3-2-4-6-12)7-8-14(15)16-10-19-17(18)22-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
VQXLZUJJIFEPDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
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